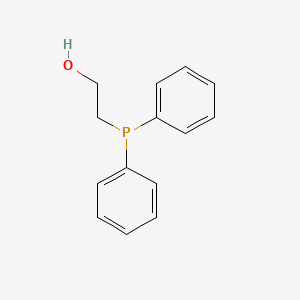

2-(Diphenylphosphino)ethanol

Übersicht

Beschreibung

2-(Diphenylphosphino)ethanol: is an organophosphorus compound with the molecular formula C14H15OP . It is characterized by the presence of a phosphine group (diphenylphosphino) attached to an ethanol moiety. This compound is widely used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Diphenylphosphino)ethanol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with ethylene oxide under controlled conditions. The reaction typically proceeds as follows:

Ph2P-H+CH2CH2O→Ph2P-CH2CH2OH

The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the phosphine on the ethylene oxide.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The process may also involve the use of solvents such as toluene or tetrahydrofuran to dissolve the reactants and facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Diphenylphosphino)ethanol undergoes various chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form the corresponding phosphine oxide.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Complexation: The compound readily forms complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions:

Oxidation: Reagents such as or can be used to oxidize the phosphine group.

Substitution: Reagents like or can be used to substitute the hydroxyl group.

Complexation: Transition metals such as , , and are commonly used to form complexes with this compound.

Major Products:

Phosphine oxide: is a major product of the oxidation reaction.

Substituted phosphine derivatives: are formed through substitution reactions.

Metal complexes: are formed through complexation reactions.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

1.1 Coordination Chemistry

2-(Diphenylphosphino)ethanol acts as a bidentate ligand in coordination chemistry, forming complexes with transition metals. These complexes are utilized in various catalytic processes, including:

- Ring Opening Polymerization (ROP) : Complexes formed with iron(II) using this compound have shown remarkable efficiency in the ROP of cyclic esters like ε-caprolactone. The turnover frequency (TOF) achieved was up to , significantly surpassing traditional catalysts such as Sn(Oct) .

- Methanol Upgrading : Phosphinine complexes derived from this compound have been utilized as precatalysts for the Guerbet reaction, converting methanol and ethanol into isobutanol at elevated temperatures .

1.2 Enantioselective Reactions

The compound is also employed in enantioselective synthesis. For instance, (R)-(-)-N,N-Dimethyl-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine, derived from this compound, acts as a ligand in the enantioselective vinylation of aldehydes, showcasing its utility in asymmetric synthesis .

Organic Synthesis

2.1 Synthesis of Functionalized Compounds

This compound is a key reagent in synthesizing various functionalized organic compounds. Its phosphine group facilitates nucleophilic attacks in substitution reactions, leading to the formation of diverse derivatives.

Case Study: Synthesis of Quinolin-8-amines

A series of quinolin-8-amines were synthesized by reacting this compound with specific alkyl amines under controlled conditions. The resulting compounds were characterized using NMR and IR spectroscopy, confirming the successful incorporation of the phosphine moiety .

Material Science

3.1 Polymer Chemistry

The application of this compound extends to polymer chemistry, where it serves as a catalyst for the polymerization of lactides and other cyclic esters. The high molecular weight polycaprolactone produced through iron complexes demonstrates the compound's effectiveness in producing biodegradable polymers .

Wirkmechanismus

The mechanism of action of 2-(Diphenylphosphino)ethanol primarily involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with the metal center, stabilizing the metal complex and facilitating the catalytic cycle. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the metal complex.

Vergleich Mit ähnlichen Verbindungen

1,2-Bis(diphenylphosphino)ethane: This compound has two phosphine groups attached to an ethane backbone, making it a bidentate ligand.

2-(Diphenylphosphino)benzoic acid: This compound has a phosphine group attached to a benzoic acid moiety, providing different coordination properties.

Triphenylphosphine: A widely used monodentate phosphine ligand with three phenyl groups attached to the phosphorus atom.

Uniqueness: 2-(Diphenylphosphino)ethanol is unique due to the presence of both a phosphine group and a hydroxyl group. This dual functionality allows it to participate in a wider range of reactions and form more diverse complexes compared to other phosphine ligands. The hydroxyl group also provides additional opportunities for hydrogen bonding and other interactions, enhancing its versatility in catalysis and coordination chemistry.

Biologische Aktivität

2-(Diphenylphosphino)ethanol, a phosphine-containing compound, has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C12H15O2P

- Molecular Weight: 220.23 g/mol

- CAS Number: 2360-04-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The phosphine group can facilitate coordination with metal ions, enhancing its reactivity and potential as a ligand in metallodrug development.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

Antioxidant Activity

This compound has also been shown to possess antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular systems, which is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies

- Inhibition of Cancer Cell Growth

- Antioxidant Efficacy

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Inhibition of MCF-7 cell growth with IC50 values indicating potent activity |

| Antioxidant Research | Oxidative Stress | Significant reduction in lipid peroxidation in rat liver homogenates |

Eigenschaften

IUPAC Name |

2-diphenylphosphanylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15OP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBKBPXLDZLBEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCO)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.